molecular formula C8H14F3N B2735986 (1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine CAS No. 1807941-58-7

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B2735986
CAS No.: 1807941-58-7
M. Wt: 181.202
InChI Key: KFIUESOKROCZNL-NKWVEPMBSA-N
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Description

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine is a chiral amine compound with a trifluoromethyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Formation of Amine Group: The amine group is introduced through reductive amination or other suitable methods.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride
  • (1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine

Uniqueness

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group also imparts distinct physicochemical properties, making it valuable in various applications.

Properties

IUPAC Name

(1R,2S)-N-methyl-2-(trifluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h6-7,12H,2-5H2,1H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIUESOKROCZNL-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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